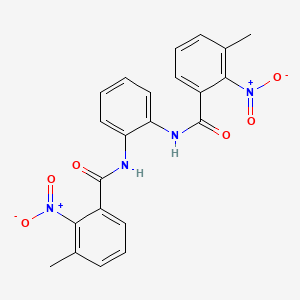![molecular formula C22H20N2 B12612475 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole CAS No. 872682-06-9](/img/structure/B12612475.png)
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound is characterized by the presence of a 4-methylphenyl group and a 2-methylphenylmethyl group attached to the indazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of Substituents: The 4-methylphenyl and 2-methylphenylmethyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and alkylation reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
科学的研究の応用
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
- 3-(4-Methylphenyl)-2-propynal
- 3-methylcinnamic acid
- 2’-Bromo-4’-methylacetanilide
Uniqueness
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole is unique due to its specific substitution pattern on the indazole core, which imparts distinct chemical and biological properties. Its combination of 4-methylphenyl and 2-methylphenylmethyl groups differentiates it from other indazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
特性
CAS番号 |
872682-06-9 |
|---|---|
分子式 |
C22H20N2 |
分子量 |
312.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]indazole |
InChI |
InChI=1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)24(23-22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3 |
InChIキー |
LEBDZTKVBKFWNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)
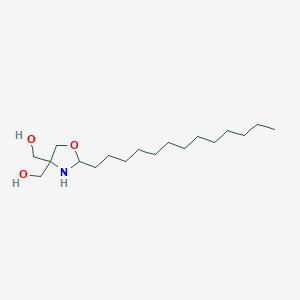
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
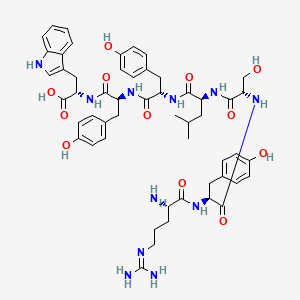

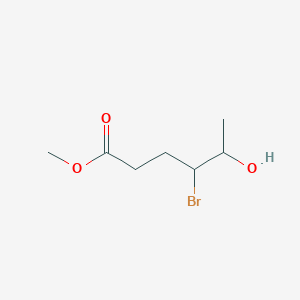
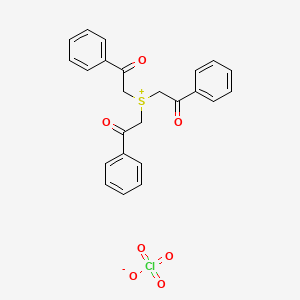
phosphane](/img/structure/B12612479.png)
